3-Amino-5-bromopyridine-2-carbonitrile

概要

説明

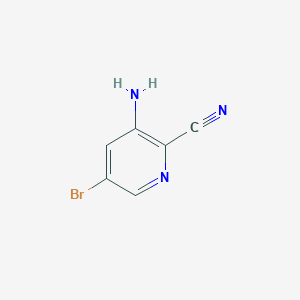

3-Amino-5-bromopyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a nitrile group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromopyridine-2-carbonitrile typically involves the bromination of 3-amino-2-pyridinecarbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

化学反応の分析

Thionation of the Cyano Group

The cyano group undergoes thionation to form thioamide derivatives, a critical step in constructing fused heterocyclic systems.

Reaction Conditions :

-

Reagent : Phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent

-

Solvent : Toluene or ethanol

-

Temperature : Reflux (110–120°C)

Example :

3-Amino-5-bromopyridine-2-carbonitrile reacts with Lawesson’s reagent to yield 3-amino-5-bromopyridine-2-carbothioamide. This intermediate is pivotal for oxidative cyclization (Table 1).

Table 1: Thionation Reaction Outcomes

| Reagent | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| P₂S₅ | Toluene | 4 | 60 | |

| Lawesson’s reagent | Ethanol | 2 | 75 |

Oxidative Cyclization to Isothiazolo[4,3-b]pyridine

The thioamide derivative undergoes oxidative ring closure to form isothiazolo[4,3-b]pyridine, a pharmacologically relevant scaffold.

Reaction Conditions :

-

Reagent : Hydrogen peroxide (H₂O₂, 30% aqueous)

-

Solvent : Methanol

-

Temperature : 0°C → room temperature

Mechanism :

The thioamide reacts with H₂O₂ to form a disulfide intermediate, which cyclizes to generate the isothiazole ring.

Example :

3-Amino-5-bromopyridine-2-carbothioamide cyclizes to 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, a precursor for further functionalization .

Suzuki-Miyaura Cross-Coupling at the Bromine Position

The bromine atom participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups.

General Conditions :

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂

-

Ligand : D-t-BPF (for challenging substrates)

-

Base : K₂CO₃ or K₃PO₄

-

Solvent : Dioxane/water (4:1)

Example :

3-Amino-6-bromo-isothiazolo[4,3-b]pyridine couples with 3,4-dimethoxyphenylboronic acid to yield 3-amino-6-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine (Table 2) .

Table 2: Representative Suzuki Coupling Results

| Boronic Acid | Product Yield (%) | Kd (μM)* | Source |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | 86 | 0.0083 | |

| 4-Fluorophenyl | 65 | 0.018 |

*Kd values indicate binding affinity to cyclin G-associated kinase (GAK).

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom is susceptible to nucleophilic displacement under specific conditions.

Examples :

-

Azide Substitution : Reaction with NaN₃ in DMF at 70°C yields 3-amino-5-azidopyridine-2-carbonitrile .

-

Amination : Limited success due to competing side reactions; protection of the amino group is often required .

Hydrolytic Reactions of the Cyano Group

The cyano group can hydrolyze to a carboxamide under acidic or aqueous conditions, though this is typically a side reaction.

Conditions :

Example :

In acidic reduction of 3-nitro-5-bromopyridine-2-carbonitrile, partial hydrolysis to 3-amino-5-bromopicolinamide occurs .

科学的研究の応用

Scientific Research Applications

The compound has been studied for various applications:

1. Medicinal Chemistry:

- Enzyme Inhibition: It acts as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with reported IC₅₀ values around 8 nM, indicating strong potency against this enzyme. This inhibition is crucial for developing therapies targeting metabolic disorders and cancer.

- Anticancer Activity: The compound exhibits antiproliferative effects against several cancer cell lines, including Staphylococcus epidermidis and Leishmania amazonensis, making it a candidate for anticancer drug development.

2. Biochemical Pathways:

- The compound influences various metabolic pathways by interacting with enzymes involved in nucleotide synthesis, potentially altering cellular metabolism and signaling pathways.

3. Agrochemical Development:

- It serves as a precursor for synthesizing agrochemicals, such as herbicides and insecticides, due to its reactivity and ability to form complex heterocycles .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC₅₀ Value (nM) | Effect |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 8 | Strong inhibitor |

| Antiproliferative | Staphylococcus epidermidis | Not specified | Significant activity |

| Cytotoxicity | HT-22 (mouse neuronal) | >100 µM | Maintained cell viability |

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts due to the presence of the bromine atom |

| Oxidation/Reduction | Participates under specific conditions |

| Cyclization | Forms more complex heterocycles |

Case Studies

Case Study 1: GSK-3β Inhibitory Activity

A study evaluated structurally related compounds for GSK-3β inhibitory activities. Modifications to the carboxamide group significantly affected inhibitory potency, with some derivatives achieving IC₅₀ values as low as 10 nM.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment using HT-22 and BV-2 cell lines showed that while some derivatives decreased cell viability at higher concentrations, others maintained viability even at concentrations up to 100 µM, indicating a favorable safety profile for further development.

作用機序

The mechanism of action of 3-Amino-5-bromopyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, its derivatives may inhibit the activity of certain kinases or proteases, thereby exerting anticancer or antimicrobial effects .

類似化合物との比較

2-Amino-5-bromopyridine: Similar structure but lacks the nitrile group at the 2-position.

3-Amino-2-bromopyridine: Similar structure but the bromine atom is at the 2-position instead of the 5-position.

3-Amino-5-chloropyridine-2-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness: 3-Amino-5-bromopyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse chemical transformations. The presence of both an amino group and a nitrile group allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .

生物活性

3-Amino-5-bromopyridine-2-carbonitrile (C₆H₄BrN₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group at position 3, a bromine atom at position 5, and a nitrile group at position 2. Its structural formula is depicted below:

This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential as an inhibitor of Bruton's tyrosine kinase (BTK) , which plays a crucial role in signaling pathways associated with cancer and autoimmune diseases.

Key Mechanisms:

- Kinase Inhibition : It inhibits specific kinases involved in cancer proliferation and immune responses.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against certain bacterial strains.

- Antiviral Properties : Research indicates potential effectiveness against viral infections, including hepatitis C virus (HCV) through inhibition of viral entry and assembly .

Anticancer Activity

Studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it has been tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism involves the modulation of signaling pathways critical for cell survival and proliferation.

Antimicrobial Effects

The compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against gram-positive and gram-negative bacteria, it showed promising results, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies

- Inhibition of Bruton's Tyrosine Kinase : A study highlighted the compound's effectiveness in inhibiting BTK, making it a candidate for treating diseases like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis. The binding affinity was measured using surface plasmon resonance techniques, revealing low nanomolar IC50 values.

- Antiviral Activity Against HCV : Research demonstrated that this compound could inhibit HCV by targeting specific steps in the viral lifecycle. This was evidenced by its ability to reduce viral load in infected cell cultures significantly .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-5-bromopyridine | Lacks nitrile group | Moderate antimicrobial activity |

| 2-Amino-5-bromopyridine | Similar structure but different substitution | Limited anticancer properties |

| 3-Amino-5-chloropyridine | Chlorine instead of bromine | Different kinase inhibition profile |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the amino or nitrile groups have led to compounds with improved potency against targeted enzymes and pathogens.

Synthesis Pathways

The synthesis of this compound typically involves:

- Nitration : Starting from brominated pyridine derivatives.

- Reduction : Converting nitro groups to amino groups using reducing agents.

- Cyclization : Forming the final product through cyclization reactions involving carbonitriles.

特性

IUPAC Name |

3-amino-5-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKOOTHLXCMQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621780 | |

| Record name | 3-Amino-5-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573675-27-1 | |

| Record name | 3-Amino-5-bromo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573675-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。